3-(1-Oxo-5-prop-2-ynoxy-isoindolin-2-yl)piperidine-2,6-dione
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Overview
Description
3-(1-Oxo-5-prop-2-ynoxy-isoindolin-2-yl)piperidine-2,6-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperidine-2,6-dione core, which is substituted with an isoindolin-2-yl group and a prop-2-ynoxy group. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Oxo-5-prop-2-ynoxy-isoindolin-2-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoindolin-2-yl intermediate, which is then coupled with the piperidine-2,6-dione core. The prop-2-ynoxy group is introduced in the final steps through an alkylation reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1-Oxo-5-prop-2-ynoxy-isoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The prop-2-ynoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(1-Oxo-5-prop-2-ynoxy-isoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromo-1-oxo-2-isoindolinyl)piperidine-2,6-dione: This compound is a lenalidomide analog and is used in PROTAC research.
3-(1-oxo-5-(piperidin-4-yl)isoindolin-2-yl)piperidine-2,6-dione: This derivative has been studied for its potential therapeutic applications.
Uniqueness
This unique structure allows for the exploration of new chemical reactions and potential therapeutic uses .
Properties
Molecular Formula |
C16H14N2O4 |
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Molecular Weight |
298.29 g/mol |
IUPAC Name |
3-(3-oxo-6-prop-2-ynoxy-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C16H14N2O4/c1-2-7-22-11-3-4-12-10(8-11)9-18(16(12)21)13-5-6-14(19)17-15(13)20/h1,3-4,8,13H,5-7,9H2,(H,17,19,20) |
InChI Key |
LACNOZYZGMYRBL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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